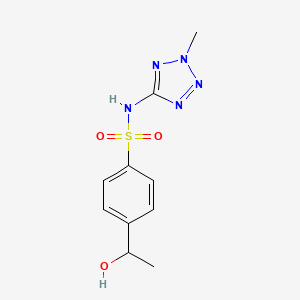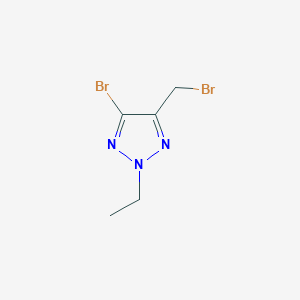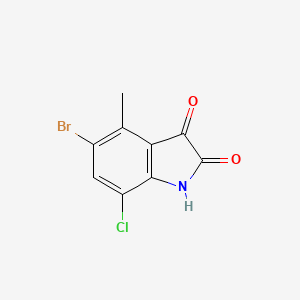
4-Fluoro-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of the butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylbutan-2-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-methylbutan-2-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-2-methylbutan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 4-fluoro-2-methylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: 4-Fluoro-2-methylbutan-2-one.
Reduction: 4-Fluoro-2-methylbutane.
Substitution: 4-Fluoro-2-methylbutyl chloride or bromide.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methylbutan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating its biological activity.
Comparación Con Compuestos Similares
3-Methyl-2-butanol: A secondary alcohol with a similar structure but without the fluorine atom.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon backbone but different substitution pattern.
4-Fluoro-2-butanol: A secondary alcohol with a fluorine atom but lacking the methyl group.
Uniqueness: 4-Fluoro-2-methylbutan-2-ol is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl group influences its steric and electronic characteristics.
Propiedades
Fórmula molecular |
C5H11FO |
|---|---|
Peso molecular |
106.14 g/mol |
Nombre IUPAC |
4-fluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11FO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 |
Clave InChI |
WVQGEEXDBSZVTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


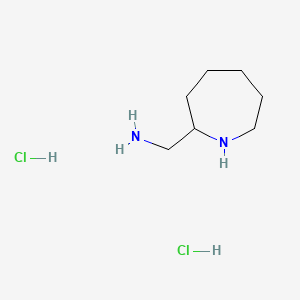
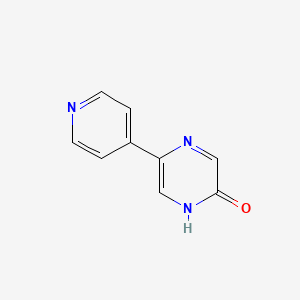
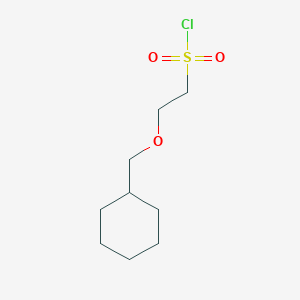
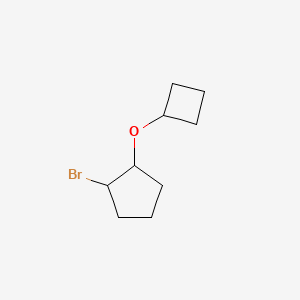
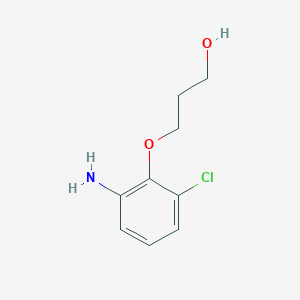
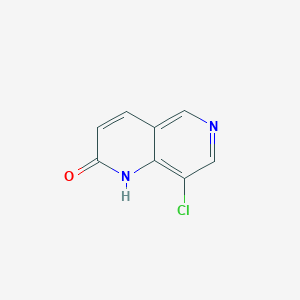

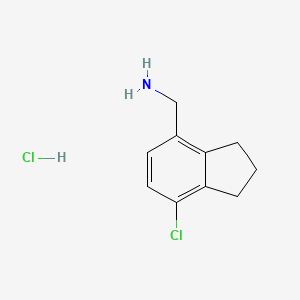
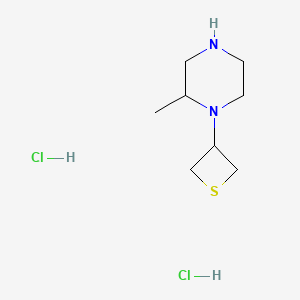
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
